molecular formula C19H19N5O5 B12121503 1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12121503
M. Wt: 397.4 g/mol
InChI Key: IICNOYMUKXUHKM-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound featuring a pyrimidine core substituted with a morpholine group and a pyrido[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine intermediate, which is then coupled with the pyrimidine trione core.

  • Step 1: Synthesis of Pyrido[1,2-a]pyrimidine Intermediate

      Reagents: 2-aminopyridine, ethyl acetoacetate, and appropriate catalysts.

      Conditions: Reflux in ethanol, followed by cyclization under acidic conditions.

  • Step 2: Coupling with Pyrimidine Trione

      Reagents: The pyrido[1,2-a]pyrimidine intermediate, 1,3-dimethylbarbituric acid, and morpholine.

      Conditions: Heating under reflux in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the pyrimidine ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrido[1,2-a]pyrimidine moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine group may enhance solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbarbituric acid: Shares the pyrimidine trione core but lacks the pyrido[1,2-a]pyrimidine moiety.

    2-aminopyridine derivatives: Similar pyridine-based structures but with different functional groups.

    Morpholine-substituted pyrimidines: Compounds with morpholine groups attached to pyrimidine rings.

Uniqueness

1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a pyrido[1,2-a]pyrimidine moiety with a morpholine-substituted pyrimidine trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H19N5O5/c1-21-16(25)13(17(26)22(2)19(21)28)11-12-15(23-7-9-29-10-8-23)20-14-5-3-4-6-24(14)18(12)27/h3-6,11H,7-10H2,1-2H3

InChI Key

IICNOYMUKXUHKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)C(=O)N(C1=O)C

Origin of Product

United States

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